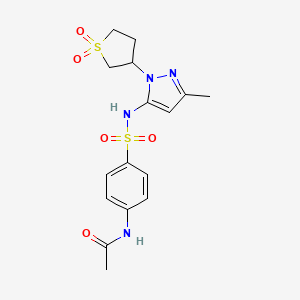
N-(4-(N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)スルファモイル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide is an intriguing chemical compound with potential applications in various fields. It is a multi-functional compound that boasts unique structural features, enabling its use in research related to chemistry, biology, medicine, and industry. The combination of sulfonamide and pyrazole moieties makes it an interesting subject for detailed chemical studies.
科学的研究の応用
Chemistry
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide is used as a reagent and intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, it can act as a probe for studying enzyme mechanisms and interactions due to its sulfonamide group, which mimics natural substrates of certain enzymes.
Medicine
Industry
Industrially, it can be used in the development of new materials with specific properties, such as catalysts or specialty polymers.
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME properties, which could potentially lead to better bioavailability .
Result of Action
The activation of GIRK channels by the compound can lead to a decrease in cell excitability. This could potentially have therapeutic effects in conditions such as pain, epilepsy, and anxiety .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide generally involves multi-step synthetic routes. One common approach is:
Formation of the pyrazole ring: : This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the sulfonamide group: : A sulfonamide derivative is then introduced, typically via reaction with a sulfonyl chloride in the presence of a base.
Attachment of the tetrahydrothiophen dioxide group: : This step often involves sulfone chemistry, where the thiophene ring is oxidized to form the corresponding dioxide.
Coupling to form the final compound: : The final compound is assembled through a coupling reaction between the intermediate pyrazole-sulfonamide and a phenyl acetyl derivative.
Industrial Production Methods
Industrial-scale synthesis of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide typically follows optimized versions of the above laboratory procedures. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, resulting in sulfone formation.
Reduction: : The sulfonamide and pyrazole moieties may be reduced under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, especially on the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
Oxidation products: : Sulfone derivatives.
Reduction products: : Amino derivatives.
Substitution products: : Halogenated, alkylated, or arylated derivatives, depending on the substituents introduced.
類似化合物との比較
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide stands out due to its combination of sulfonamide, pyrazole, and oxidized thiophene rings. Similar compounds include:
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)ethanamide: : Differing only by an acetyl group.
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)propionamide: : Featuring a propionyl group instead of an acetyl group.
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)butanamide: : With a butanoyl group replacing the acetyl group.
Each of these compounds shares the core structure but differs in the acyl group attached to the nitrogen atom on the phenyl ring, highlighting the versatility and specificity of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide.
特性
IUPAC Name |
N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-11-9-16(20(18-11)14-7-8-26(22,23)10-14)19-27(24,25)15-5-3-13(4-6-15)17-12(2)21/h3-6,9,14,19H,7-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCISVJLNEGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
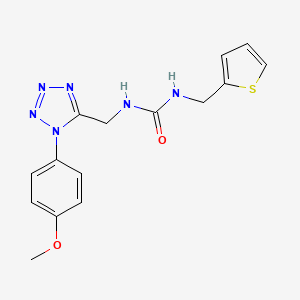
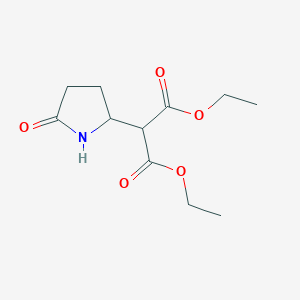
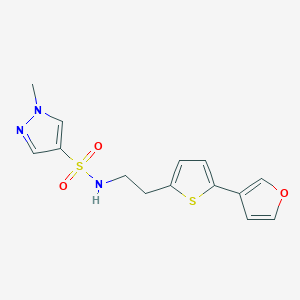
![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)
![7-(Prop-2-enoyl)-2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B2463877.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2463878.png)
![N-cyclopentyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463879.png)
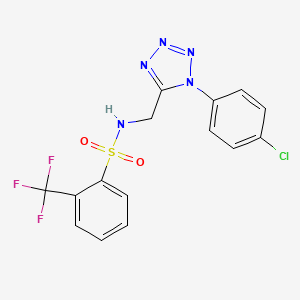
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2463884.png)
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2463889.png)
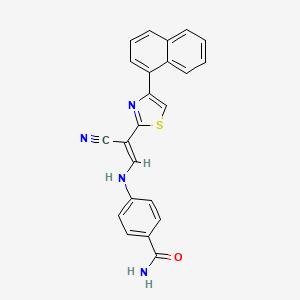
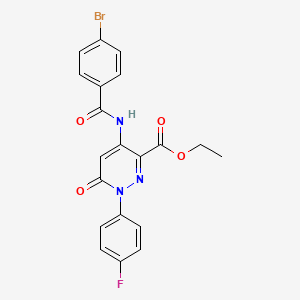
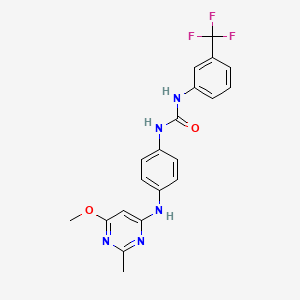
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2463894.png)
